molecular formula C9H13NO B1267182 3-Ethoxy-4-methylaniline CAS No. 2486-64-8

3-Ethoxy-4-methylaniline

Cat. No. B1267182
CAS RN: 2486-64-8
M. Wt: 151.21 g/mol
InChI Key: OKFMXCNYDJVSNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methylaniline and its derivatives involves complex reactions that yield a variety of compounds with potential applications in different fields. For instance, the compound (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline has been synthesized and characterized, showcasing the versatility of 3-Ethoxy-4-methylaniline in creating new chemical structures through reactions like Schiff base formation and subsequent characterizations via X-ray diffraction and spectroscopic methods (Yıldırım et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Ethoxy-4-methylaniline reveals intricate details about the intra- and inter-molecular interactions that dictate their chemical behavior and potential applications. Advanced spectroscopic techniques and theoretical calculations, such as DFT, are utilized to explore the geometries, electronic structures, and reactivity of these compounds. This detailed analysis helps in understanding the material's properties at the molecular level, which is crucial for its application in various fields (Demircioğlu et al., 2019).

Chemical Reactions and Properties

3-Ethoxy-4-methylaniline undergoes various chemical reactions, leading to a wide range of products with unique properties. These reactions include esterification, etherification, and Schiff base reactions, which result in compounds that are valuable in materials science, pharmaceuticals, and chemical research. The synthesis and reactivity of these compounds are influenced by the presence of functional groups and the molecular structure of the 3-Ethoxy-4-methylaniline derivatives (Mi, 2006).

Scientific Research Applications

  • Spectroscopic Analysis and Computational Studies : 3-Ethoxy-4-methylaniline has been characterized using spectroscopic methods and computational techniques. Studies have focused on understanding its molecular geometries, intra- and inter-molecular interactions, as well as its spectroscopic properties (Yıldırım et al., 2016).

  • Antibacterial Activity : Research has demonstrated that derivatives of 3-Ethoxy-4-methylaniline exhibit potent antibacterial activity against Gram-positive organisms, highlighting its potential in developing new antimicrobial agents (Zhi et al., 2005).

  • Photoelectrochemical Applications : Studies on substituted polyanilines, including compounds related to 3-Ethoxy-4-methylaniline, have explored their photoelectrochemical properties. This research is significant for the development of materials with potential applications in electronics and photonics (Kilmartin & Wright, 1999).

  • Alzheimer's Disease Imaging : Derivatives of 3-Ethoxy-4-methylaniline have been studied as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging, indicating its relevance in neurodegenerative disease research (Cui et al., 2012).

  • Catalysis and Organic Synthesis : The compound has been used in studies exploring its role in catalysis, particularly in reactions involving hydroaminoalkylation. This research is crucial for developing new synthetic methods in organic chemistry (Garcia et al., 2013).

properties

IUPAC Name

3-ethoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFMXCNYDJVSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304586
Record name 3-ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methylaniline

CAS RN

2486-64-8
Record name NSC166391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fe powder (609 mg, 10.90 mmol) was added to a solution of ethyl 2-methyl-5-nitrophenyl ether (Intermediate 88, 395 mg) in a mixture THF/water (15 mL/5 mL) followed by ammonium chloride (583 mg, 10.90 mmol). The reaction mixture was stirred overnight under nitrogen. The reaction mixture was poured into water (20 mL) and the iron was filtrated. Ethyl acetate was used to wash the solid filtrated. The filtrate was extracted with ethyl acetate (3 times). The combined ethyl acetate layers were dried over sodium sulphate and concentrated to give the title compound (303 mg) which was directly used in the next step.
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
609 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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